molecular formula C24H26N2S B3012674 1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea CAS No. 330591-83-8

1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea

Cat. No.: B3012674
CAS No.: 330591-83-8
M. Wt: 374.55
InChI Key: CALKBYXSMOBXEJ-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea is a substituted thiourea derivative characterized by a biphenyl-4-yl group and a 4-tert-butylbenzyl substituent. Thioureas are versatile compounds with applications in catalysis, materials science, and medicinal chemistry due to their hydrogen-bonding capabilities and structural tunability.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(4-phenylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2S/c1-24(2,3)21-13-9-18(10-14-21)17-25-23(27)26-22-15-11-20(12-16-22)19-7-5-4-6-8-19/h4-16H,17H2,1-3H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALKBYXSMOBXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with 4-tert-butylbenzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The biphenyl and tert-butylbenzyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated biphenyl and tert-butylbenzyl derivatives.

Scientific Research Applications

1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the biphenyl and tert-butylbenzyl groups can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

The following comparison focuses on structurally analogous thioureas, emphasizing substituent effects, crystallographic parameters, and intermolecular interactions. Key compounds include:

Substituent Effects on Molecular Planarity and Packing
Compound Name Substituents Key Structural Features Reference
1-(Biphenyl-4-carbonyl)-3-p-tolyl-thiourea Biphenyl-4-carbonyl, p-tolyl Triclinic space group $ P\overline{1} $; dihedral angles between biphenyl and thiourea groups: 6.15°–0.92°; planar conformation stabilized by intramolecular hydrogen bonds (N–H⋯O, C–H⋯S) .
1-(Biphenyl-4-ylcarbonyl)-3-(2-chloro-4-nitrophenyl)thiourea Biphenyl-4-carbonyl, 2-chloro-4-nitrophenyl Dihedral angles: 1.02° (biphenyl), 6.15° (thiourea group vs. biphenyl), 0.92° (thiourea vs. nitroaryl). Enhanced planarity compared to non-chlorinated analogs; intermolecular C–H⋯O/S interactions form interpenetrated layers .
1-(Biphenyl-4-ylcarbonyl)-3-(4-nitrophenyl)thiourea Biphenyl-4-carbonyl, 4-nitrophenyl Dihedral angles reduced by ~40° compared to chloro-nitro analog; intramolecular N–H⋯O and C–H⋯S bonds stabilize cis-conformation; weak π-π stacking observed .
1-(Biphenyl-4-yl)-3-(cyclohexylmethyl)thiourea Biphenyl-4-yl, cyclohexylmethyl Bulkier cyclohexylmethyl group likely increases steric hindrance, reducing crystallinity compared to tert-butylbenzyl analogs. No direct crystallographic data provided .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents (e.g., in ) enhance planarity and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) compared to alkyl or aryl groups.
  • Steric Effects : The tert-butyl group in the target compound is bulkier than cyclohexylmethyl or tolyl groups, which may disrupt packing efficiency and reduce crystal density.
  • Hydrogen Bonding: Thiourea moieties consistently act as hydrogen-bond donors (N–H⋯O/S), stabilizing both intramolecular conformations and supramolecular architectures .

Crystallographic Methodology

Structural comparisons rely on data obtained via single-crystal X-ray diffraction, refined using SHELX programs (e.g., SHELXL for small-molecule refinement) . Validation tools (e.g., PLATON) ensure accuracy in hydrogen-bond geometry and torsion angles .

Biological Activity

1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea, identified by its CAS number 330591-83-8, is a thiourea derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antioxidant, anticancer, anti-inflammatory, and neuroprotective activities, supported by data from recent studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a thiourea functional group, contributing to its biological activity. The structural formula can be represented as:

C19H22N2S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{S}

1. Antioxidant Activity

Thiourea derivatives are known for their antioxidant properties. In studies assessing various thiourea compounds, it was found that this compound exhibited significant free radical scavenging activity. For instance, the compound showed an IC50 value of approximately 52 µg/mL in the ABTS assay and 45 µg/mL in the DPPH assay, indicating strong reducing potential against oxidative stress .

Assay IC50 (µg/mL)
ABTS52
DPPH45

2. Anticancer Activity

The anticancer potential of thiourea derivatives has been extensively studied. This compound has demonstrated efficacy against various cancer cell lines, including breast, prostate, and pancreatic cancers. Notably, it exhibited IC50 values ranging from 3 to 14 µM against these cell lines, suggesting potent cytotoxic effects .

Cancer Cell Line IC50 (µM)
Breast3 - 14
Prostate5 - 10
Pancreatic7 - 20

Case studies have shown that treatment with this compound leads to apoptosis in cancer cells, as evidenced by changes in cell morphology and viability. For example, MCF-7 breast cancer cells treated with the compound demonstrated a significant reduction in cell viability and alterations in cell cycle progression, indicating a mechanism involving apoptosis initiation .

3. Anti-inflammatory Activity

The anti-inflammatory properties of thiourea derivatives are also noteworthy. This compound has been found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. In comparative studies, it showed higher inhibitory efficacy than conventional anti-inflammatory drugs like dexamethasone .

Cytokine Inhibition (%)
TNF-α78
IL-689

4. Neuroprotective Activity

Emerging research highlights the neuroprotective potential of this compound against neurodegenerative diseases. Studies have indicated that it acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 33.27 to 93.85 nM for AChE and higher for BChE . This suggests potential applications in treating conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Biphenyl-4-yl)-3-(4-tert-butylbenzyl)thiourea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic addition of 4-tert-butylbenzylamine to biphenyl-4-yl isothiocyanate. Reaction optimization involves adjusting solvent polarity (e.g., acetic acid or ethanol), temperature (room temperature to reflux), and stoichiometry. For example, describes a similar thiourea synthesis using biphenylcarbomoylisothiocyanate and 4-nitroaniline in acetic acid (63% yield, 164–166°C melting point). Purification via recrystallization or column chromatography is critical to isolate the product .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize pH to avoid premature thiourea decomposition.

Q. How is the structural characterization of this thiourea derivative performed, and what analytical techniques are essential?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of molecular geometry and hydrogen bonding. For instance, reports bond lengths (C–S: ~1.68 Å) and dihedral angles between aromatic rings (e.g., 16.14° deviation from coplanarity) using SHELXL refinement (R factor = 0.060) . Complementary techniques include:

  • FT-IR : Confirm thiourea moiety (N–H stretch: ~3200 cm⁻¹; C=S: ~1250 cm⁻¹).
  • NMR : Assign aromatic protons (δ 7.2–8.0 ppm) and tert-butyl groups (δ 1.3 ppm for –C(CH₃)₃).

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl substitution) influence the compound’s bioactivity and intermolecular interactions?

  • Methodology : Compare the title compound with analogs (e.g., 1-(Biphenyl-4-yl)-3-(4-chlorobenzyl)thiourea) to assess steric and electronic effects. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. highlights that acyl thioureas act as bidentate ligands for metal coordination (via S and O/N), which could be leveraged for anticancer or enzyme inhibition studies . Computational docking (e.g., AutoDock) may predict binding affinities to biological targets like HIV-1 protease or urease .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodology : Standardize assay protocols (e.g., concentration ranges, cell lines) and validate purity (>95% via HPLC). For example, reports 97.03% HIV-1 protease inhibition at 100 µM for a related thiourea, but variability may arise from differences in stereochemistry or aggregation states . Use statistical tools (e.g., ANOVA) to compare datasets and confirm reproducibility.

Q. How can computational modeling guide the design of thiourea-based inhibitors for enzymes like ribonucleotide reductase (RNR) or urease?

  • Methodology : Perform molecular dynamics simulations to analyze ligand-enzyme interactions. For RNR, focus on residues involved in radical scavenging (e.g., tyrosyl radicals). demonstrates that thiourea derivatives inhibit RNR via radical trapping and metal chelation . Density functional theory (DFT) calculations can predict redox potentials and stability of radical intermediates.

Q. What crystallographic challenges arise in resolving the structure of thiourea derivatives, and how are they addressed?

  • Methodology : Thioureas often exhibit polymorphism or twinning. Use high-resolution data (Cu-Kα or synchrotron radiation) and SHELXD/SHELXE for phase refinement. notes SHELXL’s robustness in handling twinned data for macromolecules, which can be adapted for small-molecule systems . For weakly diffracting crystals, employ cryocooling or additive screens (e.g., glycerol) to improve crystal quality.

Methodological Considerations

Q. How are π-π stacking and hydrogen-bonding networks analyzed in thiourea crystal structures?

  • Methodology : Software like Mercury (CCDC) calculates intermolecular distances (e.g., π-π interactions: 3.5–4.0 Å) and hydrogen bonds (N–H⋯S/O: ~2.2 Å). identifies weak π-π interactions stabilizing the crystal lattice, while intramolecular N–H⋯O and C–H⋯S bonds dictate molecular conformation .

Q. What are the best practices for evaluating thiourea derivatives as epoxy resin curing agents?

  • Methodology : Assess curing kinetics via differential scanning calorimetry (DSC) to determine activation energy (Eₐ) and gelation time. notes that substituted thioureas accelerate epoxy curing by nucleophilic attack on epoxide groups, with tert-butyl groups potentially delaying crosslinking due to steric hindrance .

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